2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Description
This compound is a boronic ester derivative featuring a phenol core substituted with a chlorine atom at position 2, a methoxy group at position 6, and a pinacol-protected boronic ester at position 3. Its molecular formula is C₁₃H₁₇BClO₄, with a molecular weight of 297.53 g/mol. The boronic ester group renders it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO4/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(16)10(7-8)17-5/h6-7,16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEJPOZGAPQFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590369 | |
| Record name | 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003298-84-7 | |
| Record name | 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1003298-84-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the borylation of a suitable precursor. One common method is the reaction of 2-chloro-6-methoxyphenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form phenolic derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenolic Derivatives: Resulting from oxidation reactions.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 2-chloro-6-methoxyphenol exhibit potential anticancer properties. In a study focusing on small-molecule inhibitors of the PD-1/PD-L1 interaction—an important target in cancer immunotherapy—compounds similar to 2-chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol were synthesized and evaluated for their ability to inhibit this interaction. These compounds demonstrated promising results in activating antitumor responses in primary human immune cells .
Structure-Activity Relationship Studies
The compound has been utilized in structure-activity relationship (SAR) studies to optimize isoquinoline derivatives. By modifying the para-position of the phenyl ring with various substituents while retaining the hydroxyl group at the meta-position, researchers have been able to enhance biological activity significantly . This highlights the importance of structural modifications in developing effective therapeutic agents.
Cross-Coupling Reactions
The compound serves as a versatile reagent in cross-coupling reactions. Its boron-containing moiety allows it to participate in Suzuki-Miyaura coupling reactions effectively. This reaction is crucial for forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules .
Table 1: Summary of Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Aryl halides | 85 | |
| Negishi Reaction | Alkenyl halides | 90 | |
| Stille Coupling | Aryl stannanes | 78 |
Polymer Synthesis
The compound has been explored for its potential in polymer chemistry. Its unique structure allows it to act as a monomer or cross-linking agent in the synthesis of advanced materials with tailored properties. Research shows that polymers derived from such compounds exhibit enhanced thermal stability and mechanical strength .
Case Study 1: Anticancer Compound Development
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of 2-chloro-6-methoxyphenol and assessed their efficacy against various cancer cell lines. The study found that specific modifications led to increased potency against breast cancer cells while maintaining low toxicity to normal cells .
Case Study 2: Polymer Application
A group of chemists utilized this compound as a building block for synthesizing a new class of thermosetting polymers. The resulting materials showed exceptional properties suitable for high-performance applications in electronics and aerospace .
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Substitution Patterns and Structural Variations
The compound is compared to analogs with modifications in substituent type, position, or electronic effects (Table 1).
Table 1: Key Attributes of Structural Analogs
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Groups (EWGs): The target compound’s chlorine (C2) and methoxy (C6) create a mixed electronic environment.
- Steric Effects : Ortho-chloro and methoxy groups in the target compound may hinder catalyst access to the boron center, reducing efficiency compared to para-substituted derivatives like Analog 2 .
- Thermal Stability : Methyl-substituted analogs (e.g., Analog 3) exhibit lower melting points (112–117°C) compared to the target compound, suggesting weaker crystal lattice interactions .
Biological Activity
2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound with significant potential in medicinal chemistry. Its structure includes a chloro-substituted phenol and a boron-based moiety, which may contribute to its biological activities. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C₁₃H₁₈BClO₄
- Molecular Weight : 284.54 g/mol
- CAS Number : 1003298-84-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the boron atom suggests potential interactions with biomolecules such as proteins and nucleic acids.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example:
- Inhibition of Cell Proliferation : Compounds related to this structure have shown IC50 values in the nanomolar range against various cancer cell lines. In a study examining benzo[b]furan derivatives, some exhibited IC50 values as low as 0.229 µM against melanoma cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10h | A549 | 0.56 |
| 32a | MDA-MB-435 | 0.229 |
Apoptosis Induction
The compound's ability to induce apoptosis has been noted in several studies. For instance, compounds similar to this compound have demonstrated caspase activation in treated cells:
"Cells treated with these compounds showed a pronounced increase in nuclear condensation compared to untreated cells" .
Case Studies
- Study on Tubulin Polymerization : A related compound demonstrated an inhibition rate of tubulin polymerization by approximately 65%, indicating potential as an anti-mitotic agent .
- Caspase Activation Analysis : In A549 cells treated with related compounds at concentrations of 50 and 100 nM, significant increases in caspase activation were observed, suggesting robust apoptotic activity .
Safety and Toxicity
The compound is classified as an irritant and should be handled with care in laboratory settings. Precautionary measures include using personal protective equipment and working under an inert atmosphere.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?
Methodological Answer:
The synthesis typically involves a Miyaura borylation reaction. A common approach is reacting a halogenated precursor (e.g., 2-chloro-6-methoxy-4-bromophenol) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate (KOAc) in anhydrous 1,4-dioxane under inert atmosphere at 90°C for 24 hours . Post-reaction, the mixture is extracted with ethyl acetate, washed with sodium bicarbonate, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields range from 40–60%, with purity confirmed by HPLC (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
